molecular formula C17H18N2O5S B3545723 methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate

methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate

Cat. No.: B3545723
M. Wt: 362.4 g/mol
InChI Key: SKFBULTWSMTVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate” are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, color, and storage temperature. For “methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate”, it has a molecular weight of 305.35, is soluble in DMSO at 25 mg/mL, is off-white to purple in color, and should be stored at 2-8°C .

Mechanism of Action

Target of Action

The primary target of Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The effective concentration for this action is 1.25-5 μM in DLD-1, SW480, and LS174T cultures .

Biochemical Pathways

The degradation of β-catenin affects the Wnt signaling pathway . The Wnt pathway is a complex network of proteins most well known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals. The inhibition of this pathway by MSAB can lead to decreased cell proliferation, particularly in Wnt-dependent cancer cells .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 25 mg/ml , suggesting good bioavailability

Result of Action

The result of MSAB’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . In vitro, it has shown efficacy against such cells with an IC50 of less than 6 μM, while exhibiting little efficacy in Wnt-independent cultures . In vivo, daily intraperitoneal injection of MSAB (10-20 mg/kg/day) has been shown to suppress the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .

Action Environment

The environment can influence the action, efficacy, and stability of MSAB. For instance, the temperature at which MSAB is stored can affect its stability, with a recommended storage temperature of 2-8°C . Additionally, the cellular environment, including the presence or absence of Wnt signaling, can influence the efficacy of MSAB

Properties

IUPAC Name

methyl 3-[(4-acetamidophenyl)sulfonylamino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-11-4-5-13(17(21)24-3)10-16(11)19-25(22,23)15-8-6-14(7-9-15)18-12(2)20/h4-10,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFBULTWSMTVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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